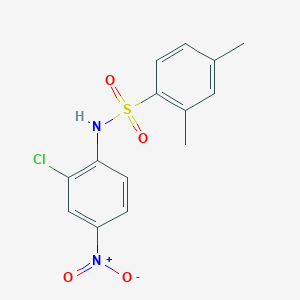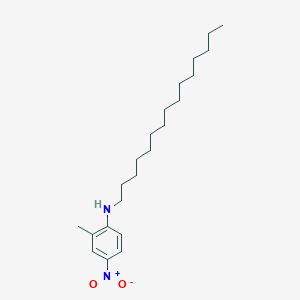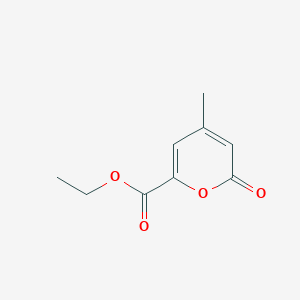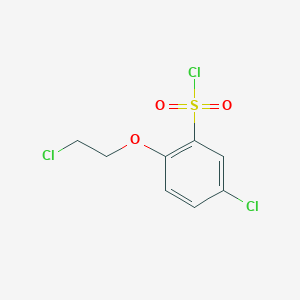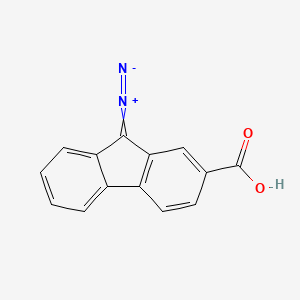![molecular formula C16H20N2S2 B14320393 Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis- CAS No. 109334-45-4](/img/structure/B14320393.png)
Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- is an organic compound with a complex structure that includes benzenethiol groups linked by a 1,2-ethanediylbis(methylimino) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- typically involves the reaction of benzenethiol with a suitable diamine, such as 1,2-diaminoethane, under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carefully monitored to ensure consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The benzenethiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzenethiol: A simpler thiol compound with similar reactivity but lacking the ethylenediylbis(methylimino) bridge.
2,2’-[1,2-Ethanediylbis(thio)]bis-: A related compound with sulfur atoms instead of nitrogen in the bridging group.
Uniqueness
Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- is unique due to its specific structural features, including the ethylenediylbis(methylimino) bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
109334-45-4 |
|---|---|
Fórmula molecular |
C16H20N2S2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
2-[methyl-[2-(N-methyl-2-sulfanylanilino)ethyl]amino]benzenethiol |
InChI |
InChI=1S/C16H20N2S2/c1-17(13-7-3-5-9-15(13)19)11-12-18(2)14-8-4-6-10-16(14)20/h3-10,19-20H,11-12H2,1-2H3 |
Clave InChI |
VJWZMJMBRUMSAY-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN(C)C1=CC=CC=C1S)C2=CC=CC=C2S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
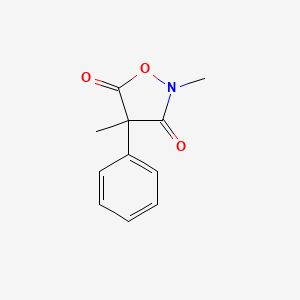
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)

![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
